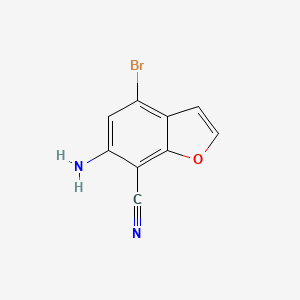
6-Amino-4-bromobenzofuran-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-bromobenzofuran-7-carbonitrile is a chemical compound with the molecular formula C9H5BrN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of 6-Amino-4-bromobenzofuran-7-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-bromobenzofuran-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
6-Amino-4-bromobenzofuran-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-bromobenzofuran-7-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-chlorobenzofuran-7-carbonitrile
- 6-Amino-4-fluorobenzofuran-7-carbonitrile
- 6-Amino-4-iodobenzofuran-7-carbonitrile
Uniqueness
6-Amino-4-bromobenzofuran-7-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications .
Properties
Molecular Formula |
C9H5BrN2O |
|---|---|
Molecular Weight |
237.05 g/mol |
IUPAC Name |
6-amino-4-bromo-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-7-3-8(12)6(4-11)9-5(7)1-2-13-9/h1-3H,12H2 |
InChI Key |
LMLCSALDZWYEOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C(=CC(=C21)Br)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


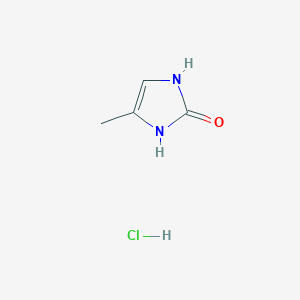
![Ethyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660038.png)
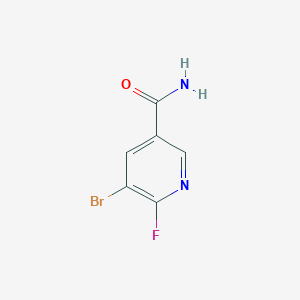
![2,7-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660042.png)

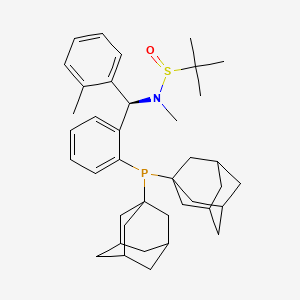
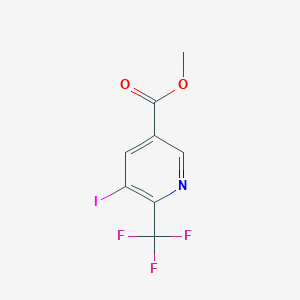
![7-Bromo-3,5-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13660072.png)
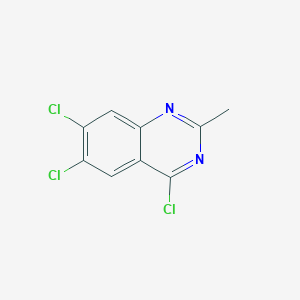
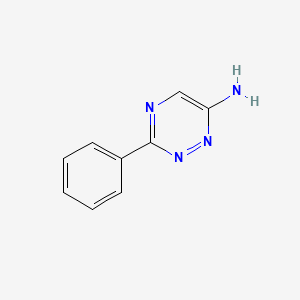
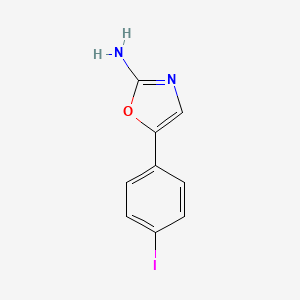
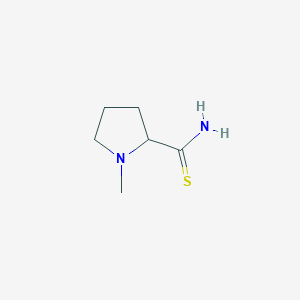
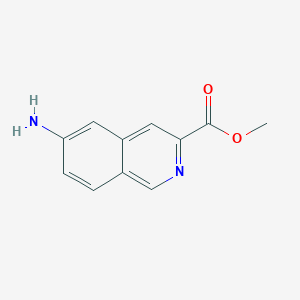
![2-Bromo-7-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13660122.png)
